molecular formula C19H23N3O3 B5767476 N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide

N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide

Cat. No.: B5767476
M. Wt: 341.4 g/mol
InChI Key: VAEUHIPSRPBLIW-UDWIEESQSA-N
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Description

N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which combines an adamantane core with a nitrophenyl group, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide typically involves the condensation reaction between adamantane-1-carboxylic acid and 4-nitroacetophenone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Reduction: Formation of N-[(E)-1-(4-aminophenyl)ethylideneamino]adamantane-1-carboxamide.

    Oxidation: Formation of oxidized derivatives of the adamantane core.

    Substitution: Formation of various substituted nitrophenyl derivatives.

Scientific Research Applications

N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid adamantane core.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the adamantane core provides structural stability. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-1-(4-nitrophenyl)ethylideneamino]furan-2-carboxamide
  • **N-[(E)-1-(4-nitrophenyl)ethylideneamino]hexanamide
  • **N’-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide

Uniqueness

N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide is unique due to its combination of an adamantane core with a nitrophenyl group. This structure imparts distinct physicochemical properties, such as high thermal stability and rigidity, making it suitable for various applications in research and industry. The presence of the nitrophenyl group also allows for diverse chemical modifications, enhancing its versatility compared to similar compounds.

Properties

IUPAC Name

N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-12(16-2-4-17(5-3-16)22(24)25)20-21-18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEUHIPSRPBLIW-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C12CC3CC(C1)CC(C3)C2)/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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